N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide
Description
The compound N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core modified with a sulfone group (5,5-dioxido), a 2,3-dimethylphenyl substituent at position 2, and a 4-methyl-3-nitrobenzamide group at position 2.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-12-5-4-6-18(14(12)3)24-20(16-10-31(29,30)11-17(16)23-24)22-21(26)15-8-7-13(2)19(9-15)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWOMWDQHQWCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thieno[3,4-c]pyrazole core structure. The presence of various functional groups such as nitro and amide contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 397.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP (octanol-water partition) | 2.15 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 µM after 48 hours of exposure, indicating potent activity against this cell line .
Antimicrobial Activity
The compound has also displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Table 2: Antimicrobial Efficacy
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Enzyme Inhibition
The compound has been identified as an inhibitor of several key enzymes involved in cancer metabolism, including carbonic anhydrases and certain cytochrome P450 enzymes. This inhibition may contribute to its anticancer effects by disrupting metabolic pathways critical for tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G1/S checkpoint.
- Metabolic Disruption : Inhibition of metabolic enzymes alters the energy balance within cancer cells.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 407.5 g/mol. Its structure includes a thieno[3,4-c]pyrazole moiety, which is significant for its biological interactions. The presence of the nitro and dioxido groups contributes to its reactivity and potential biological activity.
Antitumor Activity
Research indicates that compounds similar to N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide exhibit significant antitumor properties. In vitro studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis.
Case Study:
A study investigated the effects of thieno[3,4-c]pyrazole derivatives on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth and increased apoptosis markers compared to control groups.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have indicated that certain benzamide derivatives can inhibit bacterial growth effectively against both Gram-positive and Gram-negative bacteria.
Research Findings:
A comparative study evaluated the antimicrobial efficacy of several benzamide derivatives, including the target compound. Results indicated that it exhibited bactericidal effects comparable to standard antibiotics such as penicillin and tetracycline.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes relevant in neurodegenerative diseases. For instance, some related compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease.
Study Insight:
In silico docking studies suggested that this compound binds effectively to the active site of AChE, indicating potential therapeutic applications in neurodegeneration.
Drug Development
The unique structural features of this compound make it a candidate for further development into pharmaceuticals targeting cancer and infectious diseases. Its ability to modulate biological pathways suggests it could serve as a lead compound for new drug formulations.
Molecular Modeling Studies
Molecular modeling studies have been employed to predict the behavior of this compound in biological systems. These studies help in understanding its binding affinities and interactions with various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thieno[3,4-c]pyrazole Family
- N-[2-(4-Methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide (CAS: 450338-04-2) Key Differences: The 4-methoxyphenyl substituent replaces the 2,3-dimethylphenyl group, and the benzamide group has a 2-methyl-3-nitro configuration instead of 4-methyl-3-nitro. Implications: The methoxy group may enhance solubility compared to dimethyl groups due to its electron-donating nature. The altered nitro/methyl positions could affect steric hindrance and intermolecular interactions .
Pyrazole-Based Heterocycles with Nitro/Methyl Substituents
- 3,3-Di(4-nitrophenyl)-5-phenyl-4,5-dihydroimidazo[4,5-c]pyrazole (9c)
- 7,7-Di(4-nitrophenyl)-3-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-e][1,2,4]triazine (10c) Core Structure: Pyrazolo-triazine with nitro substituents. Data: Yield (68%), IR bands at 3284 cm⁻¹ (NH) and 1641 cm⁻¹ (C=N).
Thiazolo-Pyrimidine and Quinazoline Derivatives
- (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Core Structure: Quinazoline fused with pyrimidine. Data: Melting point (268–269°C), IR bands at 2220 cm⁻¹ (CN) and 1719 cm⁻¹ (C=O).
Comparative Data Table
Key Observations and Research Implications
Synthetic Routes : The target compound’s synthesis likely involves cyclization reactions similar to those in (hydrazine hydrate reflux) or (condensation with aldehydes). Yields for analogous compounds range from 57–72%, suggesting moderate efficiency .
Spectroscopic Trends : Nitro groups in benzamide derivatives (e.g., 9c) show IR bands near 1629 cm⁻¹, while nitriles (e.g., 11a, 12) exhibit strong absorptions ~2200 cm⁻¹. The target compound’s sulfone group would likely show S=O stretches near 1150–1300 cm⁻¹, though specific data are unavailable .
Physicochemical Properties : Methoxy and methyl substituents () may improve solubility compared to nitro-rich analogs (). Sulfone-containing compounds (e.g., the target) are expected to exhibit higher polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
